
4-(Pyridin-2-ylmethyl)morpholine
Overview
Description
4-(Pyridin-2-ylmethyl)morpholine is an organic compound with the molecular formula C₁₀H₁₄N₂O It is a heterocyclic compound containing both a pyridine ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pyridin-2-ylmethyl)morpholine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with morpholine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-chloromethylpyridine in an appropriate solvent such as dichloromethane.
- Add morpholine and a base, such as potassium carbonate, to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
4-(Pyridin-2-ylmethyl)morpholine serves as a versatile building block in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form N-oxides using reagents like potassium permanganate.
- Reduction : Reduction reactions can yield derivatives with altered biological properties.
- Substitution Reactions : It can undergo nucleophilic substitution at the pyridine ring, facilitating the synthesis of more complex structures.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation and show potential as therapeutic agents in treating various cancers .
Case Study: Anticancer Activity
In a study involving thiosemicarbazone derivatives, the 4-morpholino-2-formylpyridine derivative significantly increased survival rates in tumor-bearing mice, suggesting its effectiveness as an anticancer agent .
Medicinal Chemistry
Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate for drug development. Its unique structural features allow for modifications that can enhance efficacy against diseases such as diabetes and neurodegenerative disorders.
Case Study: Diabetes Treatment
Research has shown that derivatives of morpholine compounds can act as positive allosteric modulators of GLP-1R, which is crucial for glucose metabolism and appetite regulation in diabetic patients .
Industrial Applications
Agrochemicals Production
In industry, this compound is utilized in the development of agrochemicals. Its ability to interact with various biological systems makes it suitable for creating effective pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylmethyl)morpholine: Similar structure but with different substitution patterns.
4-(Pyridin-3-ylmethyl)morpholine: Variation in the position of the pyridine ring attachment.
4-(Pyridin-4-ylmethyl)morpholine: Another positional isomer with distinct properties.
Uniqueness
4-(Pyridin-2-ylmethyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
4-(Pyridin-2-ylmethyl)morpholine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, combining a pyridine ring and a morpholine moiety. This article explores its biological activities, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄N₂O
- Molecular Weight : 178.23 g/mol
- CAS Number : 71897-59-1
The compound's structure allows for various interactions with biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it demonstrated significant activity against multidrug-resistant (MDR) strains of Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria, showcasing its potential as an antibacterial agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A series of derivatives, including those with morpholine groups, were tested in vivo on mice bearing sarcoma 180 ascites cells. The most effective derivative increased the average survival time from 13.8 to 38 days, indicating a strong antiproliferative effect . The mechanism involves the inhibition of specific enzymes or receptors critical for cancer cell proliferation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit bacterial topoisomerases, crucial for DNA replication and repair in bacteria .
- Receptor Modulation : It can modulate the activity of certain receptors involved in cancer progression, leading to reduced tumor growth.
Case Studies and Research Findings
- Antiproliferative Activity : In a study involving copper(II) coordination with derivatives of this compound, researchers found enhanced antiproliferative activity against cancer cell lines. The presence of metal ions significantly influenced the compound's efficacy .
- Antifungal Activity : A related study on similar morpholine derivatives revealed antifungal properties against Candida albicans, suggesting broader applications in infectious disease treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure Variation | Biological Activity |
---|---|---|
2-(Pyridin-2-ylmethyl)morpholine | Different substitution pattern | Moderate antibacterial activity |
4-(Pyridin-3-ylmethyl)morpholine | Variation in pyridine ring attachment | Reduced anticancer efficacy |
4-(Pyridin-4-ylmethyl)morpholine | Another positional isomer | Similar antimicrobial properties |
This compound stands out due to its specific substitution pattern that enhances its reactivity and interactions with biological targets compared to its isomers.
Q & A
Q. Basic: What are the common synthetic routes for 4-(Pyridin-2-ylmethyl)morpholine, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and morpholine precursors. For example, a pyridinylmethyl halide may react with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Optimization strategies include:
- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux conditions to avoid byproduct formation.
- Catalyst selection : Lewis acids like ZnCl₂ can enhance electrophilicity of intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is often employed to isolate the product from unreacted starting materials .
Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyridine protons appearing as deshielded signals (~δ 8.0–8.5 ppm) and morpholine protons as multiplets (~δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 205.12 for C₁₁H₁₄N₂O).
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C in morpholine) confirm functional groups .
Q. Advanced: How can computational chemistry predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
Answer:
Molecular docking and molecular dynamics simulations are key:
- Docking software (AutoDock Vina, Schrödinger) : Models interactions between the compound’s pyridine ring (hydrogen-bond acceptor) and active-site residues (e.g., in cytochrome P450 enzymes).
- Free-energy calculations (MM/PBSA) : Quantify binding energies, with lower ΔG values indicating stronger affinity.
- Pharmacophore mapping : Identifies critical structural features (e.g., the morpholine oxygen as a hydrogen-bond donor) for target engagement .
Q. Advanced: How should researchers resolve discrepancies in biological activity data for this compound derivatives?
Answer:
Contradictions in activity data (e.g., variable IC₅₀ values across studies) may arise from:
- Solubility differences : Precipitates in assay buffers can skew results. Use shake-flask methods to determine aqueous solubility (e.g., ~180–200 μM in PBS at pH 7.4) .
- Metabolic stability : Incubate compounds with liver microsomes to assess CYP-mediated degradation.
- Structural analogs : Compare with halogen-substituted derivatives (e.g., bromine at pyridine C5) to evaluate electronic effects on activity .
Q. Advanced: What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?
Answer:
Key approaches include:
- LogP adjustment : Introduce polar groups (e.g., -OH or -NH₂) to reduce lipophilicity and improve bioavailability.
- Prodrug design : Mask the morpholine oxygen with labile esters to enhance membrane permeability.
- Metabolic phenotyping : Use recombinant CYPs (e.g., CYP3A4) to identify metabolic hotspots and guide structural modifications .
Q. Basic: What are the documented biological activities of this compound and its analogs?
Answer:
The compound exhibits:
- Enzyme inhibition : Potent activity against neuraminidase (IC₅₀ ~50 nM) due to pyridine-morpholine synergy.
- Antimicrobial effects : Bromine-substituted analogs (e.g., 4-((5-Bromopyridin-2-yl)methyl)morpholine) show MIC values of ≤2 µg/mL against S. aureus.
- Neuropharmacology : Acts as a σ-1 receptor modulator, with Ki values <100 nM in radioligand assays .
Q. Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform the design of this compound derivatives?
Answer:
X-ray crystallography provides:
- Torsion angles : Reveal conformational preferences (e.g., pyridine-morpholine dihedral angles of ~30°).
- Intermolecular interactions : Hydrogen bonds between morpholine oxygen and water molecules stabilize crystal packing.
- SHELXL refinement : High-resolution data (R-factor <5%) guide steric and electronic optimizations for target binding .
Q. Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Answer:
Scale-up hurdles include:
- Exothermic reactions : Requires controlled addition of reagents (e.g., pyridinylmethyl chloride) to avoid thermal runaway.
- Purification at scale : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures).
- Byproduct management : Monitor for N-alkylation side products via LC-MS and adjust stoichiometry (morpholine:halide ratio ≥1.2:1) .
Q. Basic: How do substituents on the pyridine ring influence the reactivity of this compound?
Answer:
- Electron-withdrawing groups (e.g., -Br, -NO₂) : Increase electrophilicity at the pyridine C3 position, facilitating nucleophilic aromatic substitution.
- Electron-donating groups (e.g., -CH₃, -OCH₃) : Enhance stability of intermediates in Pd-catalyzed cross-coupling reactions.
- Steric effects : Bulky substituents (e.g., -CF₃) at C5 reduce accessibility for enzyme binding .
Q. Advanced: How can researchers validate the mechanism of action of this compound in complex biological systems?
Answer:
Use multi-modal approaches:
- CRISPR-Cas9 knockout models : Eliminate putative targets (e.g., CYP2A13) to confirm on-/off-target effects.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
- Metabolomics : Track downstream metabolic changes via LC-MS/MS to map pathways influenced by the compound .
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPVTFUPUUWMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296714 | |
Record name | 4-(pyridin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71897-59-1 | |
Record name | MLS002704262 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(pyridin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(MORPHOLINOMETHYL)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.